molecular formula C24H23NO5 B152036 2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid CAS No. 140129-67-5

2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid

Cat. No. B152036
M. Wt: 405.4 g/mol
InChI Key: VBYOSGHBKZWAMY-UHFFFAOYSA-N
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Description

“2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound in the current literature.


Synthesis Analysis

The synthesis of “2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid” is not well-documented in the literature. Therefore, a detailed synthesis analysis cannot be provided at this time .


Chemical Reactions Analysis

There is currently no available information on the chemical reactions involving “2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid” in the literature .

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma Agonists

  • This compound has shown potential as a peroxisome proliferator-activated receptor gamma (PPARgamma) agonist, useful in the treatment of type 2 diabetes. Specific analogs of this compound exhibited antidiabetic activity in rodent models (Cobb et al., 1998).

Synthesis Optimization

  • Research focused on the synthesis of related compounds to optimize their solubility and potency as PPARgamma agonists. This involved modifications of the phenyl alkyl ether moiety (Collins et al., 1998).

Development of Potent PPARgamma Agonists

  • The compound's synthesis was a key part of developing potent PPARgamma agonists, with the synthesis process designed to facilitate easy isolation of the product (Reynolds & Hermitage, 2001).

Antiproliferative Activity

  • Some derivatives of this compound have been synthesized and tested for antiproliferative activity against various cancer cell lines, demonstrating significant effects in certain concentrations (Božić et al., 2017).

Role in Synthesis of Other Compounds

Imaging Cerebral β-Amyloid Plaques

  • Novel derivatives were evaluated as potential probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET imaging (Cui et al., 2012).

Other Applications

  • The compound has also been a part of research in other areas like the synthesis of quinoline derivatives (Gao et al., 2011) and the study of triazolylindole derivatives for antifungal activity (Singh & Vedi, 2014).

Safety And Hazards

There is currently no available information on the safety and hazards associated with “2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid” in the literature .

Future Directions

Given the limited information available on “2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would greatly contribute to our understanding of this compound .

properties

IUPAC Name

2-ethoxy-3-[2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-3-28-22(24(26)27)12-16-9-10-21-18(11-16)13-19(30-21)14-20-15(2)29-23(25-20)17-7-5-4-6-8-17/h4-11,13,22H,3,12,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYOSGHBKZWAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC2=C(C=C1)OC(=C2)CC3=C(OC(=N3)C4=CC=CC=C4)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930708
Record name 2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid

CAS RN

140129-67-5
Record name 2-EMPO-BFPA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140129675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-3-{2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid
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2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid
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2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid
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2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid
Reactant of Route 5
2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid
Reactant of Route 6
2-Ethoxy-3-(2-((5-methyl-2-phenyloxazol-4-yl)methyl)benzofuran-5-yl)propionic acid

Citations

For This Compound
1
Citations
B Hulin, LS Newton, DM Lewis… - Journal of medicinal …, 1996 - ACS Publications
The thiazolidinedione moiety of ciglitazone and its analogues can be replaced by an α-alkoxy or α-thioether carboxylic acid group. The influence of the nature of the R group, the length …
Number of citations: 110 pubs.acs.org

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